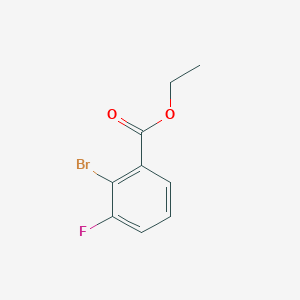

Ethyl 2-bromo-3-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKZDYSLKOUKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131040-49-7 | |

| Record name | ethyl 2-bromo-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Benzoates in Modern Synthesis

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-bromo-3-fluorobenzoate

Prepared by: Gemini, Senior Application Scientist

In the landscape of drug discovery and materials science, the precise installation of functional groups on aromatic scaffolds is a cornerstone of molecular design. Halogenated aromatic compounds, in particular, serve as versatile synthons, offering multiple reaction handles for diversification. This compound (CAS No: 1131040-49-7) epitomizes such a strategic building block.[1] The presence of the bromine atom, an excellent leaving group for cross-coupling reactions, the fluorine atom, which can modulate pharmacokinetic and electronic properties, and the ethyl ester, a readily transformable functional group, makes this molecule a highly valuable intermediate for researchers and drug development professionals.

This guide provides a detailed exploration of a reliable synthetic route to this compound and a comprehensive characterization protocol. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently synthesize and verify the integrity of this key intermediate.

Section 1: Synthesis Pathway and Mechanistic Rationale

The most direct and reliable method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-bromo-3-fluorobenzoic acid. This approach is favored due to the commercial availability of the starting acid and the straightforward, high-yielding nature of the reaction.

The Precursor: 2-Bromo-3-fluorobenzoic Acid

The starting material, 2-bromo-3-fluorobenzoic acid, is a critical precursor.[2][3] Its synthesis can be accomplished through various routes, often involving multi-step sequences starting from simpler fluorinated aromatics like m-fluorobenzotrifluoride.[4] One common industrial method involves nitration, bromination, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the bromine, and finally, hydrolysis of the trifluoromethyl group to a carboxylic acid.[4][5][6][7] For the purpose of this guide, we will begin with the commercially available 2-bromo-3-fluorobenzoic acid.

Core Synthesis: Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product. This is typically achieved by using a large excess of the alcohol (ethanol in this case), which also serves as the solvent, and by removing the water formed during the reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Reagents and Equipment:

-

2-bromo-3-fluorobenzoic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (catalytic amount, ~2-3% of acid weight)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-fluorobenzoic acid.

-

Reagent Addition: Add anhydrous ethanol in excess to the flask. Stir the mixture until the acid is fully dissolved.

-

Catalysis: Carefully and slowly, add the catalytic amount of concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours.

-

Expert Insight: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting carboxylic acid spot (which is typically more polar) and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Cooling and Concentration: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction and Neutralization: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

-

Aqueous Wash:

-

Wash the organic layer with a saturated NaHCO₃ solution. Add the bicarbonate solution slowly as effervescence (CO₂ evolution) will occur. This step neutralizes the sulfuric acid catalyst and removes any unreacted 2-bromo-3-fluorobenzoic acid. Separate the aqueous layer.

-

Wash the organic layer with brine. This removes residual water and salts from the organic phase.[8]

-

-

Drying and Filtration: Transfer the organic layer to a clean flask and dry it over anhydrous Na₂SO₄. Filter the solution to remove the drying agent.

-

Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, which typically appears as a colorless to pale yellow oil.

-

Purification (If Necessary): If TLC or NMR analysis indicates the presence of impurities, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[9][10]

Section 2: Comprehensive Characterization and Data Validation

Thorough characterization is essential to confirm the structural identity and purity of the synthesized compound. The combination of spectroscopic methods provides a self-validating system where data from each technique corroborates the others.

Caption: Inter-validating characterization workflow.

Physical and Chemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source |

| CAS Number | 1131040-49-7 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic data for this compound. This data serves as a benchmark for researchers to compare against their experimental results.

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -OCH₂-). Aromatic Region: Three protons in the δ 7.1-7.8 ppm range, exhibiting complex splitting patterns (multiplets) due to coupling with each other and with the ¹⁹F nucleus. |

| ¹³C NMR | Carbonyl Carbon: Signal around δ 164-166 ppm. Aromatic Carbons: Six distinct signals, including a carbon directly attached to fluorine showing a large C-F coupling constant. Ethyl Group Carbons: Signals around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃). |

| Mass Spec. | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the isotopes of bromine: one at m/z 246 (for ⁷⁹Br) and another at m/z 248 (for ⁸¹Br) in an approximate 1:1 intensity ratio. |

| IR Spec. | C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group. C-O Stretches: Absorptions in the 1300-1100 cm⁻¹ region. Aromatic C=C: Bends in the 1600-1450 cm⁻¹ region. C-F and C-Br Stretches: Absorptions in the fingerprint region (<1100 cm⁻¹). |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). IR frequencies are in wavenumbers (cm⁻¹).

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound via Fischer esterification. The causality behind each step of the protocol, from reaction setup to purification, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization framework has been presented, emphasizing the use of complementary analytical techniques to create a self-validating system for structure and purity confirmation. By following this guide, researchers in organic synthesis and drug development can confidently prepare and verify this important chemical building block for their advanced applications.

References

- Vertex AI Search. (2026). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate.

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-bromobenzoate. PubChem. Retrieved from [Link]

-

ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-bromobenzoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-fluorobenzoic acid. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

- 1. 1131040-49-7|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 302622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-3-fluorobenzoic acid | 132715-69-6 [chemicalbook.com]

- 4. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. rsc.org [rsc.org]

Introduction: The Strategic Value of Ethyl 2-bromo-3-fluorobenzoate

An In-Depth Technical Guide to Ethyl 2-bromo-3-fluorobenzoate: Properties, Reactivity, and Applications

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. This compound (CAS No. 1131040-49-7) has emerged as a key intermediate, valued for its precisely substituted aromatic core.[1] This trifunctional molecule, featuring an ethyl ester, a bromine atom, and a fluorine atom, offers a rich and orthogonal reactivity profile. The bromine provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, the fluorine atom modulates electronic properties and can participate in nucleophilic aromatic substitution, and the ester group allows for further derivatization. This guide provides an in-depth exploration of the synthesis, chemical behavior, and practical applications of this versatile reagent, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, informing decisions on reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 1131040-49-7 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Appearance | Typically a liquid or low-melting solid | Analogous Compounds[2][3] |

| Boiling Point | Estimated ~250-290 °C at 760 mmHg | Analogous Compounds[2][3] |

| Density | Estimated ~1.5 g/cm³ | Analogous Compounds[2][3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene). Insoluble in water. | General Chemical Knowledge |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Moisture sensitive. | [4] |

Expert Insight: The combination of a bromine and fluorine atom on the benzene ring significantly influences the molecule's electronic nature. The fluorine atom, being highly electronegative, acts as a weak ortho, para-director and a strong deactivator for electrophilic aromatic substitution, while enhancing the electrophilicity of the ring for nucleophilic attack.

Synthesis and Manufacturing Pathways

The most direct and common laboratory-scale synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2-bromo-3-fluorobenzoic acid.

Workflow for Synthesis of this compound```dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

General Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To an oven-dried flask, add the aryl bromide (this compound, 1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). The choice of a strong base is critical for the transmetalation step.

-

Solvent: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O.

-

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed.

-

Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The product is then purified by standard chromatographic methods.

This reaction provides a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals. I[5][6]t couples the aryl bromide with a primary or secondary amine.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), amine (1.1-1.3 eq), palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄). The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing catalyst decomposition. 2[5]. Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture, typically between 80-120 °C, monitoring by an appropriate method.

-

Workup & Purification: After completion, the reaction is cooled, filtered through celite to remove palladium residues, and subjected to an aqueous workup and chromatographic purification.

Nucleophilic Aromatic Substitution (SₙAr)

While aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can activate the ring for Nucleophilic Aromatic Substitution (SₙAr). T[7][8]he ester group and the fluorine atom on this compound make the aromatic ring sufficiently electron-poor to undergo SₙAr, particularly with strong nucleophiles.

Causality of Reactivity: In SₙAr, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). A[9] more electronegative halogen, like fluorine, is better at stabilizing this intermediate through its inductive effect, leading to a faster reaction rate. This is why, counterintuitively, aryl fluorides are often more reactive in SₙAr than aryl bromides.

Sources

- 1. 1131040-49-7|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Versatile Virtuoso: A Technical Guide to Ethyl 2-bromo-3-fluorobenzoate in Modern Organic Synthesis

For the forward-thinking researcher, scientist, and drug development professional, the strategic selection of starting materials is paramount to synthetic success. Among the myriad of available building blocks, Ethyl 2-bromo-3-fluorobenzoate has emerged as a particularly versatile and powerful scaffold. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and an ethyl ester for further functionalization—positions it as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.

This in-depth technical guide, designed with the senior application scientist's perspective, moves beyond a simple recitation of facts. It delves into the causality behind experimental choices, providing field-proven insights to empower your synthetic endeavors. We will explore the synthesis of this valuable starting material and its application in cornerstone organic transformations, complete with detailed protocols and mechanistic considerations.

I. Characterization and Synthesis: Forging the Foundation

Before embarking on its synthetic applications, a thorough understanding of this compound's properties and preparation is essential.

Physicochemical Properties

| Property | Value |

| CAS Number | 1131040-49-7[1] |

| Molecular Formula | C₉H₈BrFO₂[1] |

| Molecular Weight | 247.06 g/mol [1] |

| Appearance | Typically a liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, toluene) |

Synthesis of this compound

The most common and practical approach to synthesizing this compound involves a two-step sequence starting from the commercially available 2-amino-3-fluorobenzoic acid. This method provides a reliable and scalable route to the desired product.

Step 1: Sandmeyer Reaction for the Synthesis of 2-bromo-3-fluorobenzoic acid

The initial step leverages the Sandmeyer reaction to replace the amino group of 2-amino-3-fluorobenzoic acid with a bromine atom. This classic transformation proceeds via a diazonium salt intermediate.

Experimental Protocol: [2]

-

In a suitable reaction vessel equipped with a stirrer and cooling bath, suspend 2-amino-3-fluorobenzoic acid (1.0 equiv) in a mixture of acetonitrile and 47% hydrobromic acid.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for a short period.

-

In a separate vessel, prepare a solution of copper(I) bromide (CuBr) (1.15 equiv).

-

Add the CuBr to the diazonium salt solution in portions.

-

Warm the reaction mixture to 70 °C and stir for 1 hour.

-

Cool the mixture to 0 °C and dilute with water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-3-fluorobenzoic acid.

Causality Behind the Choices: The use of hydrobromic acid serves as both the acid for diazotization and the source of the bromide nucleophile. Copper(I) bromide is the classic catalyst for the Sandmeyer reaction, facilitating the decomposition of the diazonium salt and the introduction of the bromine.

Step 2: Fischer Esterification to Yield this compound

With the carboxylic acid in hand, a straightforward Fischer esterification provides the target ethyl ester.

Experimental Protocol: (Adapted from a similar procedure[3])

-

To a solution of 2-bromo-3-fluorobenzoic acid (1.0 equiv) in ethanol (excess), add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Causality Behind the Choices: The use of excess ethanol drives the equilibrium of the esterification towards the product side. A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the ethanol nucleophile.

Caption: Synthetic route to this compound.

II. The Cornerstone of Complexity: Cross-Coupling Reactions

The true power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, opening a gateway to a vast array of complex molecular architectures.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. The reaction of this compound with various arylboronic acids allows for the introduction of diverse aromatic systems.

Mechanism in Brief: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Exemplary Protocol: (General procedure adapted from related couplings[4][5])

-

In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Field-Proven Insights: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. For sterically hindered arylboronic acids, more active catalyst systems employing bulky phosphine ligands may be necessary. The presence of the ortho-bromo and meta-fluoro substituents can influence the rate of oxidative addition.

Caption: Suzuki-Miyaura coupling of this compound.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl compounds, which are valuable precursors in medicinal chemistry and materials science.

Mechanism in Brief: This reaction involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex, followed by reductive elimination.

Exemplary Protocol: (General procedure adapted from related couplings)

-

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base, typically an amine like triethylamine or diisopropylamine, which also serves as a solvent in some cases.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Work-up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentrating.

-

Purify the product by column chromatography.

Field-Proven Insights: The exclusion of oxygen is crucial to prevent the homocoupling of the alkyne (Glaser coupling), which is a common side reaction. Copper-free Sonogashira protocols have also been developed to circumvent this issue.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction has revolutionized the way C-N bonds are formed, finding widespread application in pharmaceutical synthesis.[6]

Mechanism in Brief: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine.

Exemplary Protocol: (General procedure adapted from related couplings[7][8])

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired primary or secondary amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor for completion.

-

After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Field-Proven Insights: The choice of ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps. The strength of the base is also a key parameter to control.

Caption: Overview of cross-coupling reactions with this compound.

III. Beyond Cross-Coupling: Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are a mainstay, the electronic nature of this compound also allows for its participation in nucleophilic aromatic substitution (SₙAr) reactions, particularly when additional electron-withdrawing groups are present on the aromatic ring, or under forcing conditions. The fluorine atom, being highly electronegative, can activate the ring towards nucleophilic attack.

Mechanism in Brief: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, restoring the aromaticity of the ring.

Causality Behind Reactivity: The presence of the electron-withdrawing ester group and the fluorine atom can make the aromatic ring sufficiently electron-poor to be attacked by strong nucleophiles. The stability of the Meisenheimer intermediate is key to the feasibility of the reaction.

IV. Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust platform for the construction of a diverse array of complex organic molecules. From the creation of biaryl systems via Suzuki-Miyaura coupling to the introduction of nitrogen-containing moieties through Buchwald-Hartwig amination, this starting material offers a reliable and versatile entry point into novel chemical space. As the demand for sophisticated molecules in drug discovery and materials science continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in driving innovation.

V. References

-

ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. Retrieved from [Link]

-

Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid. Retrieved from

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective coupling reaction of arylboronic acid with 1-bromo-3-(chloromethyl)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemical Technology Co.,LTD. (n.d.). 3-bromo-2-fluorobenzoic acid ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

-

Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters. Retrieved from

-

MDPI. (2021, October 13). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Retrieved from [Link]

-

Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

Sources

- 1. 1131040-49-7|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-3-fluorobenzoic acid | 132715-69-6 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: Strategic Use of Ethyl 2-bromo-3-fluorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of Ethyl 2-bromo-3-fluorobenzoate

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, use of generally stable organoboron reagents, and relatively mild reaction conditions have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Within this context, substituted biaryl scaffolds are of immense importance, frequently appearing as core structures in biologically active molecules.[5]

This compound is a particularly valuable building block for accessing complex molecular architectures. The strategic placement of three distinct functional handles—an ethyl ester, a bromine atom, and a fluorine atom—on the aromatic ring offers medicinal chemists a versatile platform for late-stage diversification. The ortho-bromo group serves as the primary reactive site for the Suzuki-Miyaura coupling, while the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound. The ethyl ester provides a convenient point for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

This application note provides a comprehensive guide for researchers utilizing this compound in Suzuki-Miyaura cross-coupling reactions. It covers the core reaction mechanism, discusses the specific challenges and considerations related to this substrate, and presents a detailed, field-proven protocol for its successful implementation.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step of the cycle, involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate.[5][6] The reactivity of the halide follows the order I > Br > OTf >> Cl.[7]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate species.[1][8] This boronate then exchanges its organic moiety with the halide on the palladium complex, yielding a diaryl-Pd(II) intermediate.[1] The precise mechanism of this transfer is complex and can involve intermediates where the base (as a hydroxide or alkoxide) bridges the boron and palladium atoms.[6]

-

Reductive Elimination: The final step is the reductive elimination from the diaryl-Pd(II) intermediate. The two organic groups couple to form the new C-C bond of the biaryl product, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.[5][6]

Key Considerations for Coupling this compound

The structure of this compound presents specific challenges that must be addressed through careful selection of reaction components.

-

Steric Hindrance: The bromine atom is positioned ortho to a relatively bulky ethyl ester group. This steric hindrance can slow down the rate of oxidative addition. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended.[9] Ligands such as SPhos, XPhos, or DavePhos, developed by the Buchwald group, are designed to promote the formation of highly reactive, monoligated Pd(0) species that can more readily access sterically encumbered sites.[9][10] These ligands enhance the rates of both oxidative addition and reductive elimination.[9]

-

Electronic Effects: The presence of both a fluorine atom and an ethyl ester group makes the aryl ring electron-deficient. While electron-withdrawing groups can activate aryl halides towards oxidative addition, they can also influence other steps in the cycle.[7] The choice of an appropriate base and solvent system is critical to ensure efficient transmetalation without promoting undesirable side reactions.

-

Choice of Base: The base plays a crucial role in activating the boronic acid.[1][8] For substrates containing base-sensitive functional groups like esters, a moderately strong but non-nucleophilic base is preferred to prevent hydrolysis (saponification) of the ethyl ester. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices.[9] While stronger bases like hydroxides can be used, they increase the risk of ester cleavage, especially at elevated temperatures.

-

Solvent System: A variety of solvents can be used for Suzuki-Miyaura reactions, with common choices including toluene, dioxane, or THF, often with the addition of water.[6] The presence of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species. For the coupling of this compound, a mixture of an organic solvent like dioxane and water is a robust starting point.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Reaction Scheme: (Self-generated image, not from search results)

Table 1: Reagent Stoichiometry and Information

| Reagent | CAS Number | MW ( g/mol ) | Molarity/Density | Amount (mg/μL) | mmols | Equivalents |

| This compound | 162981-56-0 | 247.05 | - | 247 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | Varies | - | - | 1.2 | 1.2 |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | - | 23 | 0.025 | 0.025 (5 mol% Pd) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 657408-07-6 | 410.51 | - | 25 | 0.06 | 0.06 |

| K₂CO₃ (Potassium Carbonate) | 584-08-7 | 138.21 | - | 276 | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 1.033 g/mL | 4 mL | - | - |

| Water (degassed) | 7732-18-5 | 18.02 | 1.0 g/mL | 1 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a clean, dry reaction vessel (e.g., a 20 mL microwave vial or a round-bottom flask equipped with a reflux condenser), add this compound (247 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), SPhos (25 mg, 0.06 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Scientist's Note: The combination of Pd₂(dba)₃ and a bulky phosphine ligand like SPhos is highly effective for challenging substrates.[10] SPhos is particularly well-suited for creating the active catalyst needed to overcome the steric hindrance of the ortho-substituted substrate.[9]

-

-

Degassing the Reaction Mixture:

-

Seal the vessel with a septum or cap.

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Scientist's Note: Proper degassing is critical for catalyst longevity and reaction success. The active Pd(0) species is susceptible to oxidation.

-

-

Solvent Addition:

-

Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vessel.

-

Scientist's Note: The dioxane/water solvent system is a versatile choice that aids in dissolving both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.

-

-

Reaction Execution:

-

Place the sealed vessel in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours.

-

Scientist's Note: Reaction progress should be monitored periodically (e.g., every 2-4 hours) by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

-

Workup Procedure:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.

-

Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final biaryl compound.

-

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several parameters. The following table provides guidance for optimizing the reaction and troubleshooting common issues.

Table 2: Optimization and Troubleshooting Guide

| Observation | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficient temperature.3. Inappropriate ligand. | 1. Ensure thorough degassing of reagents and solvents.2. Increase temperature in 10 °C increments.3. Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos). |

| Starting Material Recovered | 1. Oxidative addition is too slow.2. Poor quality boronic acid. | 1. Switch to a more electron-rich, bulky ligand.[11] Consider a different palladium precatalyst.2. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[12] |

| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Base is too strong or reaction time too long. | 1. Use anhydrous conditions or a different solvent system.[6]2. Use a milder base (e.g., K₃PO₄ or Cs₂CO₃). Reduce reaction time based on monitoring. |

| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Oxygen contamination. | 1. Lower the reaction temperature.2. Improve the degassing procedure. |

| Hydrolysis of Ethyl Ester | 1. Base is too strong (e.g., NaOH, KOH).2. Reaction temperature too high or time too long. | 1. Switch to a weaker inorganic base like K₂CO₃ or K₃PO₄.[9]2. Reduce reaction temperature and/or time. |

Conclusion

This compound is a highly effective substrate for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles and making informed choices regarding the catalyst system, base, and solvent, researchers can overcome the inherent challenges posed by its sterically hindered and electronically modified nature. The protocol outlined in this note provides a robust and reliable starting point for the successful application of this versatile building block in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

-

Singh, D. H., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

Wikipedia. Suzuki reaction. Retrieved from [Link]

-

ResearchGate. Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. Retrieved from [Link]

-

Sandiego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

-

PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

-

PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports. Retrieved from [Link]

-

RSC Publishing. Typical experimental procedure for Suzuki coupling of aryl halides and aryl boronic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 05). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. benchchem.com [benchchem.com]

- 9. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

Application Notes & Protocols: Sonogashira Coupling of Ethyl 2-bromo-3-fluorobenzoate

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4][5] The reaction's utility is underscored by its typically mild conditions, often proceeding at room temperature, and its tolerance for a wide variety of functional groups.[1][2][6]

This guide provides a detailed protocol and in-depth scientific insights for the Sonogashira coupling of a specific and functionally rich substrate: Ethyl 2-bromo-3-fluorobenzoate. This substrate presents a valuable scaffold in medicinal chemistry and materials science, and understanding its reactivity in this key transformation is crucial for researchers in these fields. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer expert guidance on troubleshooting and optimization.

Mechanism of Action: A Dual Catalytic Symphony

The Sonogashira coupling operates through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[5] While the precise mechanism can be complex and is still a subject of some academic debate, the generally accepted pathway provides a robust framework for understanding and controlling the reaction.[5][7]

-

The Palladium Cycle: This cycle is responsible for the core cross-coupling event. It begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate.

-

The Copper Cycle: Concurrently, the copper(I) co-catalyst activates the terminal alkyne.[1] A base, typically an amine, deprotonates the alkyne, which then coordinates with the copper(I) salt to form a copper(I) acetylide.[1][5] This species is the key nucleophile in the reaction.

-

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the acetylide group to the palladium center. The resulting palladium(II) species, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to form the desired product and regenerate the active palladium(0) catalyst, thus completing the cycle.[5]

Caption: Dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general method for the coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkyne substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| This compound | >98% | Sigma-Aldrich | Store under inert gas. |

| Terminal Alkyne | >98% | Commercially Available | Ensure purity. |

| PdCl₂(PPh₃)₂ | Catalyst Grade | Strem Chemicals | Air-stable, but handle with care. |

| Copper(I) Iodide (CuI) | >99% | Acros Organics | Protect from light. |

| Triethylamine (TEA) | Anhydrous, >99.5% | Fisher Scientific | Should be freshly distilled or from a sealed bottle. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | EMD Millipore | Use a freshly opened bottle or dry over sodium/benzophenone. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

-

Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add anhydrous THF via syringe to dissolve the solids.

-

Add anhydrous triethylamine (2.0-3.0 eq) via syringe.

-

Finally, add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

-

Work-up Procedure:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.[6]

-

Caption: General experimental workflow for the Sonogashira coupling.

Substrate-Specific Considerations

The electronic nature of this compound warrants special attention. The presence of both a fluorine atom and an ethyl ester group makes the aromatic ring electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-determining step in the palladium cycle. The C-Br bond is significantly more reactive than the C-F bond in Sonogashira couplings, ensuring high selectivity for the desired reaction.[6]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate base or solvent | - Use a fresh, high-purity catalyst.- Ensure all glassware is flame-dried and the reaction is maintained under a positive pressure of inert gas.- Screen alternative bases (e.g., diisopropylethylamine) and solvents (e.g., DMF, toluene). |

| Formation of Glaser Homocoupling Product | - Presence of oxygen in the reaction mixture | - Thoroughly degas all solvents and reagents prior to use.- Maintain a strict inert atmosphere throughout the reaction. |

| Decomposition of Starting Material | - Reaction temperature is too high- Prolonged reaction time | - Run the reaction at room temperature or even cooler if necessary.- Monitor the reaction closely and quench it as soon as the starting material is consumed. |

| Formation of Side Products | - Impure starting materials- Side reactions of functional groups | - Ensure the purity of all reagents.- If necessary, protect sensitive functional groups on the alkyne substrate. |

References

-

NROChemistry. Sonogashira Coupling. Available from: [Link]

-

Hassan, Z., & Iqbal, J. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available from: [Link]

-

Li, Y., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

ResearchGate. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

-

Antony, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

-

An, Y., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available from: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Heck Reaction of Ethyl 2-bromo-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Heck Reaction with a Sterically and Electronically Complex Substrate

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[1] This powerful transformation has seen widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products. The substrate of interest, Ethyl 2-bromo-3-fluorobenzoate, presents a unique set of challenges and opportunities in the context of the Heck reaction. Its structure combines the activating effect of two electron-withdrawing groups (a fluorine atom and an ethyl ester) with the steric hindrance imposed by the ortho-bromo substituent. This guide provides a comprehensive overview of the theoretical and practical considerations for successfully employing this compound in Heck coupling reactions, complete with detailed protocols and mechanistic insights.

The electron-deficient nature of the aromatic ring in this compound is generally favorable for the oxidative addition step of the catalytic cycle, which is often rate-determining.[2] However, the steric bulk of the ortho-bromo group and the adjacent ethyl ester can impede the approach of the palladium catalyst and subsequent steps in the reaction mechanism. Therefore, careful selection of the catalyst system, particularly the ligand, is paramount to achieving high efficiency and yields.

The Catalytic Cycle and Mechanistic Considerations

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing fluorine and ester groups facilitate this step.

-

Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by syn-migratory insertion of the aryl group into the C=C double bond. For activated alkenes like acrylates or styrene, the insertion is highly regioselective, with the aryl group adding to the less substituted carbon.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and dictates the E/Z selectivity of the product.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.

Caption: The catalytic cycle of the Heck reaction.

Optimizing Reaction Conditions for this compound

Due to the specific electronic and steric nature of this compound, the following parameters are critical for a successful Heck reaction:

-

Catalyst and Ligand: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective. However, the choice of ligand is crucial to overcome the steric hindrance of the ortho-bromo group. Bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction with sterically demanding aryl halides.[5] For less hindered alkenes, triphenylphosphine (PPh₃) may suffice.

-

Base: A variety of inorganic and organic bases can be employed. Inorganic bases like K₂CO₃ or Na₂CO₃ are common and effective.[6] Organic bases such as triethylamine (NEt₃) are also frequently used. The choice of base can influence the reaction rate and selectivity.

-

Solvent: Polar aprotic solvents are generally preferred for the Heck reaction as they can solvate the polar intermediates in the catalytic cycle. N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices.

-

Temperature: The Heck reaction typically requires elevated temperatures to proceed at a reasonable rate, usually in the range of 80-140 °C. The optimal temperature will depend on the specific catalyst system and substrates used.

Recommended Reaction Protocols

Below are two detailed protocols for the Heck reaction of this compound with representative alkenes: styrene (an electron-rich alkene) and ethyl acrylate (an electron-deficient alkene).

Protocol 1: Heck Reaction with Styrene

This protocol is designed for the coupling of this compound with styrene, a common and relatively reactive alkene.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine (P(t-Bu)₃) or a solution in an organic solvent

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-dimethylformamide (DMF), anhydrous

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware for workup and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(t-Bu)₃ (0.04 mmol, 4 mol%).

-

Add anhydrous K₂CO₃ (2.0 mmol).

-

Add anhydrous DMF (5 mL) via syringe.

-

Add styrene (1.2 mmol).

-

Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Heck Reaction with Ethyl Acrylate

This protocol is adapted for the reaction with an electron-deficient alkene, which can sometimes be more facile.

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (NEt₃)

-

N,N-dimethylformamide (DMF), anhydrous

-

Schlenk flask or sealed reaction vial

-

Standard laboratory glassware for workup and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and PPh₃ (0.02 mmol, 2 mol%).

-

Add anhydrous DMF (5 mL) and NEt₃ (1.5 mmol).

-

Add ethyl acrylate (1.5 mmol).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

| Parameter | Protocol 1 (Styrene) | Protocol 2 (Ethyl Acrylate) | Rationale |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (1 mol%) | Standard and effective palladium precursor. |

| Ligand | P(t-Bu)₃ (4 mol%) | PPh₃ (2 mol%) | Bulky ligand for sterically hindered substrate; PPh₃ may suffice for more reactive acrylates. |

| Base | K₂CO₃ (2.0 equiv) | NEt₃ (1.5 equiv) | Inorganic base is robust; organic base is also common and effective. |

| Solvent | DMF | DMF | High-boiling polar aprotic solvent is ideal for solvating intermediates. |

| Temperature | 120 °C | 100 °C | Higher temperature may be needed for less reactive alkenes and sterically hindered substrates. |

| Alkene | Styrene (1.2 equiv) | Ethyl Acrylate (1.5 equiv) | A slight excess of the alkene is typically used to ensure complete consumption of the aryl halide. |

Experimental Workflow Visualization

Sources

Application Notes & Protocols: Palladium-Catalyzed C-N Cross-Coupling of Ethyl 2-bromo-3-fluorobenzoate

Introduction: The Strategic Importance of N-Aryl Anthranilates

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and powerful methodology for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4]

This guide focuses on a specific, yet highly relevant, transformation: the amination of Ethyl 2-bromo-3-fluorobenzoate. The resulting products, N-aryl-3-fluoroanthranilic acid esters, are valuable intermediates in medicinal chemistry, notably as precursors for anti-inflammatory agents and other biologically active compounds.[5][6][7] The substrate itself presents a unique challenge: an electron-deficient aromatic ring bearing both an ester and a fluorine atom, with the bromine positioned at a sterically demanding ortho position. Navigating this specific electronic and steric landscape requires a nuanced understanding of the catalytic system. This document provides the mechanistic rationale, field-proven insights, and a detailed protocol to empower researchers to successfully execute this transformation.

Mechanistic Rationale: Deconstructing the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay between the palladium catalyst, a phosphine ligand, a base, and the solvent. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[2][3][8][9] Understanding this cycle is paramount for rational troubleshooting and optimization.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

-

Pillar 1: The Palladium Precursor & Ligand System. The reaction is initiated by a Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or from a Pd(0) source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] The true engine of the reaction, however, is the ligand bound to the palladium. For challenging substrates like this compound, bulky and electron-rich biarylphosphine ligands are essential. Ligands such as XPhos, RuPhos, or BrettPhos serve multiple functions: they promote the crucial oxidative addition step, stabilize the palladium center, and facilitate the final reductive elimination.[8][10] The choice of ligand can even alter the rate-limiting step of the reaction.[10]

-

Pillar 2: The Role of the Base. A base is required to deprotonate the amine once it has coordinated to the palladium complex, forming the palladium-amido intermediate that precedes reductive elimination.[11] The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are highly effective but can be incompatible with base-sensitive functional groups (like the ester in our substrate, which could undergo saponification). Milder carbonate bases (e.g., Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄) offer alternatives when functional group tolerance is a concern.[12]

-

Pillar 3: Solvent and Reaction Environment. The reaction is almost exclusively run under strictly anhydrous and anaerobic conditions, as both oxygen and moisture can deactivate the catalyst. Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are standard choices, as they effectively dissolve the reactants and do not interfere with the catalytic cycle.[11][12]

Application Focus: Amination of this compound

The substrate, this compound, possesses electronic and steric features that guide our protocol design:

-

Aryl Bromide: Aryl bromides are generally excellent coupling partners, offering a good balance of reactivity and stability compared to more reactive iodides or less reactive chlorides.[8]

-

Electron-Deficient Ring: The electron-withdrawing nature of the ester and fluorine substituents can accelerate the oxidative addition step, which is often beneficial.

-

Steric Hindrance: The ortho-bromo arrangement increases steric bulk around the reaction center. This necessitates the use of a bulky phosphine ligand to create a coordinatively unsaturated palladium center that can effectively undergo oxidative addition and subsequent steps.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative primary amine, morpholine. Researchers should consider this a robust starting point for optimization.

Reaction Scheme: (An image depicting the reaction of this compound with morpholine to yield Ethyl 3-fluoro-2-(morpholino)benzoate would be placed here.)

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq, 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

-

Anhydrous Toluene (sufficient to make a 0.2 M solution with respect to the aryl bromide)

-

Ethyl acetate (for workup)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with a bubbler

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Workflow Diagram:

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. research.rug.nl [research.rug.nl]

- 5. ijpsonline.com [ijpsonline.com]

- 6. [New esters of N-arylanthranilic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-bromo-3-fluorobenzoate: A Versatile Synthon for the Construction of Next-Generation Agrochemicals

Abstract

This technical guide provides an in-depth exploration of ethyl 2-bromo-3-fluorobenzoate, a key building block for the synthesis of innovative agrochemicals. We delve into the strategic importance of its unique structural motifs—the bromine and fluorine substituents—and their profound impact on the biological efficacy and metabolic stability of crop protection agents. Detailed, field-proven protocols for cornerstone synthetic transformations, including Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N cross-coupling, are presented. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes for researchers in the agrochemical industry.

Introduction: The Strategic Advantage of Fluorine and Bromine in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates the exploration of novel chemical space.[1] The incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical design.[2] Fluorine, being the most electronegative element, can dramatically alter a molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability.[3][4] This often leads to enhanced biological activity by improving transport to the target site and preventing metabolic deactivation.[4]

Concurrently, the presence of a bromine atom on the aromatic ring of this compound provides a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions.[5] These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are foundational in modern synthetic chemistry for the construction of complex molecular architectures from simple, readily available building blocks.[6][7][8][9] The strategic placement of the bromo and fluoro substituents in this compound makes it an exceptionally valuable synthon for generating diverse libraries of compounds for high-throughput screening in agrochemical discovery programs.[9]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1131040-49-7 | [10] |

| Molecular Formula | C₉H₈BrFO₂ | [11] |

| Molecular Weight | 247.06 g/mol | [11] |

| Appearance | Colorless to light yellow liquid | Inferred |

| Storage | Sealed in dry, room temperature | [11] |

Core Synthetic Applications and Protocols

The reactivity of the bromine atom in this compound is the cornerstone of its utility. Palladium-catalyzed cross-coupling reactions provide a powerful and modular approach to derivatization.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many herbicides and fungicides.[12][13]

The choice of a palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient aryl bromide like this compound, a catalyst system that promotes efficient oxidative addition and transmetalation is required. A phosphine-based ligand enhances the catalytic activity of the palladium center. A moderately strong inorganic base is necessary to activate the boronic acid for transmetalation. A mixed aqueous-organic solvent system is often employed to dissolve both the organic and inorganic reagents.

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.

| Reagent | Molar Equiv. | Amount |

| This compound | 1.0 | 247 mg (1.0 mmol) |